2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the methoxybenzoyl group and the trifluoromethylpyridine moiety. Key steps in the synthesis may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Introduction of the Methoxybenzoyl Group: This step often involves acylation reactions using 3-methoxybenzoyl chloride and a suitable base.
Attachment of the Trifluoromethylpyridine Moiety: This can be accomplished through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce methoxybenzyl alcohol.
Scientific Research Applications
2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials and coatings.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the trifluoromethyl group can modulate the compound’s lipophilicity and binding affinity . These interactions can influence various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropyl)piperidin-4-amine: This compound shares the piperidine ring and methoxy group but lacks the trifluoromethylpyridine moiety.
Trifluoromethylpyridine Derivatives: These compounds contain the trifluoromethylpyridine moiety but differ in the substituents attached to the piperidine ring.
Uniqueness
The uniqueness of 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both the methoxybenzoyl and trifluoromethylpyridine groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-27-16-5-2-4-15(12-16)19(26)25-10-8-14(9-11-25)13-28-18-7-3-6-17(24-18)20(21,22)23/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUVBRHHLNTDPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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